

Cbl-b-IN-1: A Technical Guide to its Discovery and Chemical Properties

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Compound of Interest		
Compound Name:	Cbl-b-IN-1	
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Introduction

Cbl-b (Casitas B-lineage lymphoma-b) is a crucial E3 ubiquitin ligase that functions as a negative regulator of T-cell activation.[1][2] By ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR), Cbl-b sets the threshold for T-cell activation and plays a vital role in maintaining immune tolerance.[1][3] Its role as an immune checkpoint has made it an attractive target for cancer immunotherapy. Inhibition of Cbl-b is hypothesized to lower the activation threshold of T-cells, thereby enhancing anti-tumor immune responses.[4][5] **Cbl-b-IN-1** is a small molecule inhibitor of Cbl-b that has emerged from discovery campaigns aimed at developing novel immunomodulatory agents.[6][7] This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of **Cbl-b-IN-1**, intended for researchers, scientists, and drug development professionals.

Discovery

Cbl-b-IN-1, also referred to as "Example 519" in patent literature, was identified through screening campaigns designed to discover small molecule inhibitors of Cbl-b.[6][7] These efforts utilized various approaches, including high-throughput screening (HTS), DNA-encoded library (DEL) screening, and fragment-based screening. The discovery of Cbl-b inhibitors like **Cbl-b-IN-1** represents a significant advancement, as the Cbl-b protein lacks a conventional active site, making it a challenging target for traditional inhibitor design.[8][9] **Cbl-b-IN-1** and related compounds were found to act as "intramolecular glues," locking the Cbl-b protein in an inactive conformation.[8][10]



Chemical Properties

Cbl-b-IN-1 is a small molecule with the following chemical properties:

Property	Value	Reference
Molecular Formula	C29H34N6O2	[7]
Molecular Weight	498.62 g/mol	[7]
CAS Number	2368841-84-1	[6][7]
Appearance	Solid	[6]
Solubility	Soluble in DMSO (60 mg/mL with heating)	[7]
Storage	Store at -20°C for short-term and -80°C for long-term storage.	[6][7]

Biological Activity and Mechanism of Action

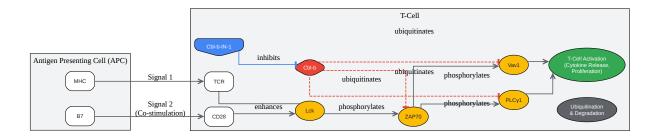
Cbl-b-IN-1 is an inhibitor of the E3 ubiquitin ligase activity of Cbl-b with a half-maximal inhibitory concentration (IC50) of less than 100 nM.[6][7] By inhibiting Cbl-b, **Cbl-b-IN-1** promotes T-cell activation, leading to increased secretion of pro-inflammatory cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[6]

The mechanism of action of **CbI-b-IN-1** involves binding to a pocket at the interface of the Tyrosine Kinase Binding Domain (TKBD) and the Linker Helix Region (LHR) of CbI-b.[10] This binding stabilizes an inactive, "closed" conformation of CbI-b, preventing the necessary conformational changes required for its E3 ligase activity, specifically the interaction with the E2 ubiquitin-conjugating enzyme.[4][10] This allosteric inhibition enhances the T-cell receptor (TCR) signaling pathway.[6] Experimental evidence shows that treatment of T-cells with **CbI-b-IN-1** leads to increased tyrosine phosphorylation of key downstream signaling molecules, including Zeta-chain-associated protein kinase 70 (ZAP70) and Phospholipase C gamma 1 (PLCy1).[6][11]

Cbl-b Signaling Pathway and Inhibition by Cbl-b-IN-1



The following diagram illustrates the central role of Cbl-b in negatively regulating T-cell activation and how its inhibition by **Cbl-b-IN-1** can reverse this suppression.



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Caption: Cbl-b signaling pathway in T-cell activation.

Experimental Protocols

While specific, detailed protocols for **Cbl-b-IN-1** are proprietary, the following sections describe the general methodologies used to characterize Cbl-b inhibitors.

Cbl-b Inhibition Assay (IC50 Determination)

The inhibitory activity of **Cbl-b-IN-1** on Cbl-b's E3 ligase function can be assessed using various biochemical assays, such as a Lumit[™] Protein Interaction Immunoassay. This assay measures the autoubiquitination of Cbl-b as a proxy for its ligase activity.

Principle: The assay quantifies the interaction between biotinylated ubiquitin and a GST-tagged Cbl-b protein in the presence of E1 and E2 enzymes and ATP. Inhibition of Cbl-b reduces its autoubiquitination, leading to a decrease in the luminescent signal.

General Protocol:



- A reaction mixture is prepared containing UBE1 (E1), UBCH5b (E2), ATP, and biotinylated ubiquitin.[12]
- A dilution series of Cbl-b-IN-1 is prepared in DMSO.
- Recombinant GST-tagged Cbl-b is added to the reaction mixture along with the Cbl-b-IN-1 dilutions.[12]
- The reaction is incubated at 37°C for a defined period (e.g., 4 hours) to allow for the ubiquitination reaction to occur.[12]
- Detection reagents (e.g., anti-GST-SmBiT and Streptavidin-LgBiT) are added, which will generate a luminescent signal if Cbl-b is ubiquitinated.[12]
- Luminescence is measured using a plate reader.
- The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

T-Cell Activation and Cytokine Secretion Assay

The effect of **Cbl-b-IN-1** on T-cell activation and cytokine production is typically evaluated using primary human T-cells or a T-cell line like Jurkat cells.

Principle: T-cells are stimulated in the presence of varying concentrations of the inhibitor. Activation is assessed by measuring the expression of activation markers (e.g., CD69, CD25) and the secretion of cytokines into the culture supernatant.

General Protocol:

- Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) or use a T-cell line.
- Plate the cells in a 96-well plate.
- Pre-incubate the cells with a dilution series of Cbl-b-IN-1 (e.g., 0.1-5 μM) for a short period.
 [6]



- Stimulate the T-cells using anti-CD3 and anti-CD28 antibodies (e.g., coated on beads or plates).
- Incubate the cells for a period ranging from 16 hours to 2 days.[6]
- For activation marker analysis: Harvest the cells, stain with fluorescently labeled antibodies against CD69 and CD25, and analyze by flow cytometry.
- For cytokine analysis: Collect the culture supernatant and measure the concentration of IL-2, IFN-γ, and TNF-α using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine bead array.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of an inhibitor to its target protein in a cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein against thermal denaturation. This stabilization can be quantified by measuring the amount of soluble protein remaining after heat treatment.

General Protocol:

- Treat cultured cells (e.g., a T-cell line) with Cbl-b-IN-1 or a vehicle control (DMSO) for a specific duration.[13]
- Heat the cell suspensions at various temperatures for a short period (e.g., 3 minutes).[14]
- Lyse the cells to release the proteins.
- Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[13]
- Analyze the amount of soluble Cbl-b in the supernatant by Western blotting or an immunoassay like ELISA.[13]
- A shift in the melting curve to a higher temperature in the presence of Cbl-b-IN-1 indicates target engagement.



Quantitative Data Summary

While a precise IC50 value for **Cbl-b-IN-1** is not publicly available, it is reported to be less than 100 nM.[6][7] For the closely related and more potent clinical candidate, NX-1607, more extensive quantitative data is available, which provides context for the potential of Cbl-b inhibitors.

Parameter	Compound	Value	Assay	Reference
IC50	Cbl-b-IN-1	< 100 nM	Biochemical Assay	[6][7]
Binding Affinity (Kd)	NX-1607 analog (Ex23)	0.003 μΜ	Surface Plasmon Resonance (SPR)	[10]
IC50	NX-1607 analog (Ex23)	0.009 μΜ	TR-FRET Assay	[10]
Tumor Growth Inhibition (TGI)	NX-1607 (30 mg/kg)	71% (p<0.01)	In vivo CT26 syngeneic mouse model	[15]

Conclusion

Cbl-b-IN-1 is a pioneering small molecule inhibitor of the E3 ubiquitin ligase Cbl-b. Its discovery has paved the way for the development of a new class of immuno-oncology agents that function by lowering the threshold for T-cell activation. The unique "intramolecular glue" mechanism of action of **Cbl-b-IN-1** and its successors like NX-1607 highlights a novel approach to targeting challenging proteins that lack traditional active sites. The data supporting the biological activity of **Cbl-b-IN-1**, particularly its ability to enhance T-cell signaling and cytokine production, underscores the therapeutic potential of Cbl-b inhibition. Further research and clinical development of Cbl-b inhibitors are poised to make a significant impact on the treatment of cancer and other diseases where enhanced immune responses are beneficial.



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